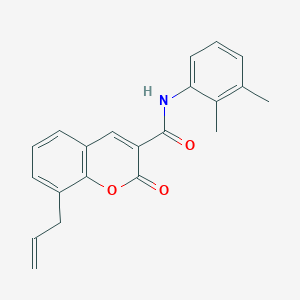

N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide” is likely to be an organic compound based on its structure. It contains a chromene ring, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring and the attachment of the 2,3-dimethylphenyl and prop-2-en-1-yl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring, along with the attached 2,3-dimethylphenyl and prop-2-en-1-yl groups. The presence of the carbonyl group (C=O) and the amide group (CONH) would also be significant .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromene ring, as well as the carbonyl and amide groups. The prop-2-en-1-yl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Synthesis and Characterization

Chromene derivatives are synthesized through various chemical reactions, demonstrating the flexibility and utility of these compounds in organic synthesis. For example, the synthesis and characterization of chromene derivatives have been extensively studied, with specific focus on their structural elucidation using techniques such as NMR, MS, and X-ray crystallography. These studies not only expand the knowledge of chromene chemistry but also contribute to the development of novel synthetic methodologies (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Biological Activities

Several chromene derivatives have been evaluated for their biological properties, including antimicrobial and antifungal activities. This research often aims to identify novel compounds with potential therapeutic applications, contributing to the discovery of new drugs and treatment options. The synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring exemplifies this research direction, highlighting the antimicrobial potential of chromene derivatives (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).

Material Science and Photophysical Studies

Chromene compounds also find applications in material science, particularly in the development of photosensitive materials and molecular probes. Their unique photophysical properties make them suitable for applications such as fluorescence-based sensors and photoresponsive materials. For instance, the synthesis and application of molecular probes based on chromene derivatives for the detection of hydroxyl radicals in aqueous solutions highlight their utility in environmental and biological monitoring (Amarjit Singh, Yongliang Yang, S. Adelstein, & A. Kassis, 2008).

Environmental Sensing and Chemosensors

The development of chromene-based chemosensors for the detection of anions demonstrates the compound's relevance in environmental sensing. These sensors exploit the photophysical changes upon interaction with specific analytes, offering a sensitive and selective method for the detection of environmental pollutants and biologically relevant species (Kangnan Wang, Zhi-qiang Liu, Ruifang Guan, Duxia Cao, Hongyu Chen, Yanyan Shan, Qianqian Wu, & Yongxiao Xu, 2015).

Future Directions

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-4-7-15-9-6-10-16-12-17(21(24)25-19(15)16)20(23)22-18-11-5-8-13(2)14(18)3/h4-6,8-12H,1,7H2,2-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSGNNVHCDYVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2626999.png)

![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)

![1-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2627004.png)

![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2627007.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2627009.png)

![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)

![4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2627012.png)